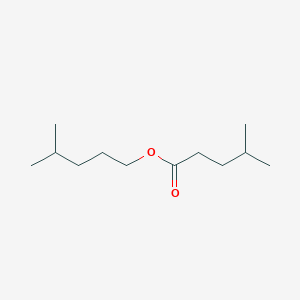

4-Methylpentyl 4-methylpentanoate

Description

Structure

3D Structure

Properties

CAS No. |

35852-42-7 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

4-methylpentyl 4-methylpentanoate |

InChI |

InChI=1S/C12H24O2/c1-10(2)6-5-9-14-12(13)8-7-11(3)4/h10-11H,5-9H2,1-4H3 |

InChI Key |

BQOKYGYERMXUDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCOC(=O)CCC(C)C |

physical_description |

Clear to pale yellow liquid |

solubility |

Insoluble Soluble (in ethanol) |

Origin of Product |

United States |

Physicochemical Properties

4-Methylpentyl 4-methylpentanoate (B1230305) is a clear to pale yellow liquid under standard conditions. nih.govthegoodscentscompany.com Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C12H24O2 |

| Molecular Weight | 200.32 g/mol |

| CAS Number | 35852-42-7 |

| Boiling Point (estimated) | 222.02 °C at 760 mm Hg |

| Flash Point (estimated) | 197.00 °F (91.67 °C) |

| Vapor Pressure (estimated) | 0.104000 mmHg at 25.00 °C |

This data is compiled from various chemical databases and is largely estimated. nih.govthegoodscentscompany.com

Synthesis

The most common method for the synthesis of 4-methylpentyl 4-methylpentanoate (B1230305) is through Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. openstax.org

In the case of 4-methylpentyl 4-methylpentanoate, the reactants are 4-methylpentanoic acid and 4-methylpentanol. A strong acid, such as sulfuric acid, is typically used as a catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water produced is usually removed as it is formed.

CH3CH(CH3)CH2CH2COOH + CH3CH(CH3)CH2CH2OH ⇌ CH3CH(CH3)CH2CH2COOCH2CH2CH(CH3)CH3 + H2O

Natural Occurrence and Applications

As previously mentioned, 4-methylpentyl 4-methylpentanoate (B1230305) has been identified as a naturally occurring volatile compound in some plant species. thegoodscentscompany.com Its presence in Capsicum pubescens contributes to the pepper's characteristic aroma profile. thegoodscentscompany.com

In terms of applications, the primary interest in this compound is as a flavoring agent in the food industry. nih.gov Its fruity and waxy odor profile makes it a candidate for inclusion in various food products to enhance or impart specific aromatic notes. The Flavor and Extract Manufacturers Association (FEMA) has assigned it the number 4749. nih.gov

Spectroscopic Data

Presence in Plant Species and Agricultural Products

Occurrence in Capsicum Species (Peppers)

The compound 4-Methylpentyl 4-methylpentanoate has been identified as a volatile component in several species of peppers (Capsicum). researchgate.netthegoodscentscompany.com Its presence is significant as it contributes to the characteristic fruity aroma of certain pepper varieties. researchgate.net

The concentration of this compound can vary significantly among different species and even between varieties of the same species. researchgate.netmdpi.com For instance, research comparing four pepper varieties—'HDL1', 'HDL2', 'GJ', and 'CTJ'—revealed distinct differences in the relative content of this ester. mdpi.com In one study, the relative content of this compound was notably higher in the 'HDL2' variety, particularly during the breaking and maturation stages of the fruit, when compared to the other three varieties. mdpi.com Such variations highlight the genetic influence on the biosynthesis and accumulation of this volatile compound. researchgate.netmdpi.com

Below is a table summarizing the relative content of this compound in different pepper varieties at various developmental stages.

| Variety | Green Stage | Breaking Stage | Maturation Stage |

| HDL1 | 0.73 ± 0.09 | 0.07 ± 0.05 | 3.71 ± 0.96 |

| HDL2 | 3.15 ± 0.04 | 11.02 ± 0.39 | 3.61 ± 0.37 |

| GJ | 0.41 ± 0.31 | 3.97 ± 0.11 | 7.79 ± 0.73 |

| CTJ | 3.03 ± 0.29 | 0.72 ± 0.17 | 6.04 ± 0.35 |

| Data represents the relative content (peak area) of the compound. |

The accumulation of this compound in pepper fruits is highly dependent on the developmental stage. mdpi.commdpi.com Generally, the concentration of many esters, including this one, tends to increase as the fruit ripens. mdpi.com For example, in the 'HDL2' pepper variety, the concentration of this compound dramatically increases at the breaking stage (the stage between green and fully ripe). mdpi.com In contrast, some varieties may show a peak in concentration at full maturity. mdpi.com This developmental regulation suggests that the enzymes responsible for the synthesis of this ester are most active during specific phases of fruit development. researchgate.netresearchgate.net

Detection in Passiflora edulis Sims F. Flavicarpa (Yellow Passion Fruit)

While the volatile profile of yellow passion fruit is complex and has been the subject of various studies, the direct detection of this compound is not prominently reported in the provided search results. researchgate.netnih.govfapesp.br Research on Passiflora edulis Sims f. flavicarpa has identified a wide range of other esters, terpenes, and alcohols that contribute to its characteristic aroma. researchgate.netnih.gov

Distribution in Complex Food Systems and Culinary Preparations

The chemical complexity of cooked foods often gives rise to new volatile compounds not present in the individual raw ingredients. This compound has been identified as a volatile component in the aroma profile of Tom Yum soup, a traditional Thai hot and sour soup. researchgate.net

Table 2: Identification of this compound in Cooked Food

| Food Matrix | Analytical Method | Key Finding | Reference |

|---|---|---|---|

| Tom Yum Soup | HS-SPME-GC-MS | Identified as a volatile compound in the cooked soup's aroma profile. | researchgate.net |

General Mechanisms of Ester Biosynthesis in Plants

The formation of esters in plants is a fundamental biochemical process responsible for producing a wide array of volatile organic compounds that contribute to the aroma and flavor of fruits and flowers. longdom.org This process, known as esterification, generally involves the condensation of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). longdom.org The basic chemical equation for this reaction is:

Alcohol + Acyl-CoA → Ester + CoA

This reaction occurs in various cellular compartments, with the final assembly of volatile esters often taking place in the cytoplasm. The diversity of esters produced by a plant is largely determined by the availability and specificity of the alcohol and acyl-CoA substrates, as well as the specific AAT enzymes present.

Contribution of Precursor Metabolites

The biosynthesis of the branched-chain ester this compound is intrinsically linked to the catabolism of specific amino acids and the products of fatty acid metabolism.

Role of Amino Acid Metabolism in Branched-Chain Ester Formation

The branched-chain amino acids (BCAAs) leucine (B10760876), isoleucine, and valine are key precursors for the synthesis of many branched-chain esters. researchgate.net The catabolism of these amino acids provides the carbon skeletons for both the alcohol and acyl moieties of the final ester.

In the case of this compound, the amino acid leucine is the primary precursor. The catabolism of leucine proceeds through a series of enzymatic steps to yield both 4-methylpentanol (the alcohol component) and 4-methylpentanoyl-CoA (the acyl component). This pathway involves transamination, decarboxylation, and subsequent reduction or oxidation steps to form the respective alcohol or acyl-CoA. researchgate.net

Involvement of Fatty Acid Metabolism

Fatty acid metabolism provides the essential co-substrate, acetyl-CoA, which is a building block for the synthesis of the acyl-CoA portion of the ester. While the branched structure of 4-methylpentanoyl-CoA originates from leucine, the initial steps of its formation can involve intermediates from fatty acid synthesis. nih.gov The de novo synthesis of fatty acids occurs in the plastids and involves the sequential addition of two-carbon units from malonyl-CoA, which is itself derived from acetyl-CoA. youtube.comwikipedia.org The resulting acyl chains can then be modified and utilized in various metabolic pathways, including the formation of acyl-CoAs for ester synthesis.

Key Enzymatic Systems and Gene Expression Profiles

The biosynthesis of this compound is orchestrated by specific enzymes whose expression and activity are tightly regulated.

Branched-Chain Aminotransferase (BCAT) Activity and Regulation

Branched-chain aminotransferases (BCATs) are pivotal enzymes that initiate the catabolism of BCAAs. nih.govfrontiersin.org They catalyze the reversible transamination of leucine, isoleucine, and valine to their corresponding α-keto acids. youtube.comyoutube.com This is the first committed step in the pathway leading to the formation of branched-chain alcohols and acyl-CoAs. nih.gov

The reaction catalyzed by BCAT is as follows:

Branched-Chain Amino Acid + α-Ketoglutarate ⇌ Branched-Chain α-Keto Acid + Glutamate

Plant genomes contain multiple BCAT genes, with the encoded enzymes localized in different cellular compartments, such as the mitochondria and plastids. nih.govnih.gov This subcellular distribution suggests distinct roles in BCAA synthesis and catabolism. For instance, mitochondrial BCATs are thought to be primarily involved in the catabolism of BCAAs for the production of volatile esters, while plastidial BCATs are more associated with BCAA biosynthesis. nih.gov The expression of BCAT genes can be developmentally regulated, often increasing during fruit ripening, which correlates with the production of volatile esters. researchgate.net

Carboxylesterase (CXE) Functions in Ester Synthesis and Hydrolysis

Carboxylesterases (CXEs) are a large and diverse family of enzymes that catalyze the hydrolysis of ester bonds. nih.govnih.gov While their primary described function is the breakdown of esters, which can be important for recycling metabolites or regulating the levels of signaling molecules, some members of this family may also play a role in the reverse reaction of ester synthesis under specific physiological conditions. nih.govmdpi.com

CXEs exhibit broad substrate specificity and can act on a variety of straight-chain and branched-chain esters. nih.gov Their activity is crucial for maintaining the dynamic balance of volatile esters in plant tissues. The expression of CXE genes can be influenced by developmental cues and environmental stimuli. nih.gov In the context of this compound, CXEs would be responsible for its hydrolysis back to 4-methylpentanol and 4-methylpentanoic acid, thus modulating the net accumulation of this aromatic compound.

Interactive Data Table: Key Enzymes in Branched-Chain Ester Biosynthesis

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) | Cellular Location |

| Branched-Chain Aminotransferase | BCAT | Initiates BCAA catabolism | Leucine, Isoleucine, Valine, α-Ketoglutarate | Branched-Chain α-Keto Acids, Glutamate | Mitochondria, Plastids |

| Alcohol Dehydrogenase | ADH | Reduces aldehydes to alcohols | Branched-Chain Aldehydes, NADH/NADPH | Branched-Chain Alcohols, NAD+/NADP+ | Cytoplasm |

| Aldehyde Dehydrogenase | ALDH | Oxidizes aldehydes to carboxylic acids | Branched-Chain Aldehydes, NAD+ | Branched-Chain Carboxylic Acids, NADH | Mitochondria, Cytoplasm |

| Acyl-CoA Synthetase | ACS | Activates carboxylic acids to acyl-CoAs | Branched-Chain Carboxylic Acids, CoA, ATP | Branched-Chain Acyl-CoAs, AMP, PPi | Mitochondria, Peroxisomes |

| Alcohol Acyltransferase | AAT | Catalyzes final ester formation | Branched-Chain Alcohols, Branched-Chain Acyl-CoAs | Branched-Chain Esters, CoA | Cytoplasm |

| Carboxylesterase | CXE | Hydrolyzes esters | Branched-Chain Esters, H₂O | Branched-Chain Alcohols, Branched-Chain Carboxylic Acids | Various |

Lipoxygenase Pathway Interactions in Volatile Compound Production

The biosynthesis of many volatile organic compounds (VOCs) in plants, particularly the "green leaf volatiles" (GLVs) that impart fresh, green odors, is heavily reliant on the lipoxygenase (LOX) pathway. This pathway primarily utilizes C18 polyunsaturated fatty acids, such as linoleic and linolenic acids, as its initial substrates. The process is typically initiated by cellular disruption, which triggers a cascade of enzymatic reactions.

The core of this pathway involves the combined actions of lipase, lipoxygenase (LOX), and hydroperoxide lyase (HPL). Initially, lipases hydrolyze lipids to release free fatty acids. Subsequently, LOX catalyzes the stereospecific oxidation of these unsaturated fatty acids to produce hydroperoxides. For instance, linolenic acid is converted into (9Z,11E,15Z)-13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT). The HPL enzyme then cleaves these hydroperoxides into shorter-chain aldehydes and oxo-acids. A primary product is (Z)-3-hexenal, which can be further metabolized into other C6-GLVs like (E)-2-hexenal (leaf aldehyde) and (Z)-3-hexenol (leaf alcohol).

While the LOX pathway is renowned for producing C6 and C9 aldehydes and alcohols, the biosynthesis of esters like this compound involves additional steps. The formation of this specific ester requires the synthesis of its two precursor molecules: 4-methylpentanol (an alcohol) and 4-methylpentanoic acid (a carboxylic acid). These branched-chain molecules are typically derived from the catabolism of amino acids, rather than directly from the cleavage of straight-chain fatty acids by the LOX pathway.

Genetic and Environmental Regulation of Volatile Organic Compound Biosynthesis

The production of volatile organic compounds (VOCs), including esters like this compound, is a complex process governed by a combination of genetic and environmental factors. usda.govnih.gov The blend of volatiles a plant produces is species- and even cultivar-specific and is significantly influenced by the fruit's developmental and ripening stage, as well as external conditions. usda.gov

Genetic Regulation:

The biosynthesis of VOCs is controlled by the expression of key genes within the relevant metabolic pathways. nih.govnih.gov For fatty acid derivatives, which include the precursors to many esters, the regulatory networks are intricate. nih.govresearchgate.net Transcription factors are instrumental in controlling the expression of genes in the terpenoid and phenylpropanoid pathways, and similar regulatory mechanisms are presumed for the fatty acid derivative pathways. nih.govresearchgate.net For example, studies in tomatoes have demonstrated that the transcription of genes related to the biosynthesis of important VOCs from fatty-acid and carotenoid precursors is regulated by plant hormones like ethylene (B1197577) and auxin. nih.gov

Epigenetic modifications, such as DNA methylation and histone modifications, also play a crucial role. nih.govresearchgate.net These modifications can alter gene expression without changing the DNA sequence itself, providing a rapid mechanism for the plant to respond to environmental cues. researchgate.net The circadian clock, which is itself subject to epigenetic regulation, can control the daily expression of genes involved in VOC synthesis, leading to rhythmic emissions. nih.govresearchgate.net

Environmental Regulation:

A variety of environmental and external factors can modulate the biosynthesis of VOCs. usda.gov

Stress Factors: Biotic stresses (e.g., pathogen attacks) and abiotic stresses (e.g., drought, temperature changes, high light intensity, water and salt stress) can significantly increase VOC emissions. usda.govnih.govnih.gov For instance, the activation of the lipoxygenase pathway and subsequent evolution of lipid-derived volatiles has been observed in bean leaves responding to a pathogenic bacterium. nih.gov

Storage Conditions: Post-harvest conditions have a profound impact on volatile production. In 'Fuji' apples, storage under ultra-low oxygen suppresses volatile synthesis. However, a subsequent period in cold air can regenerate the fruit's capacity for volatile production, a process strongly linked to the recovery of lipoxygenase activity. nih.gov

Hormonal Applications: The application of plant hormones or growth regulators can alter volatile profiles. usda.gov In tomatoes, treatment with ethylene and auxin directly influences the metabolic pathways that form VOCs, thereby impacting the final aroma of the fruit. nih.gov

Ripening and Development: The synthesis of most VOCs is intrinsically linked to the ripening process, where precursors from fatty acids, amino acids, and carotenoids become available. nih.govfrontiersin.org The accumulation of specific esters and other volatiles often increases as the fruit matures and ripens. frontiersin.org

The interaction between a plant's genetic makeup and its environment determines the final, unique aromatic profile. Research continues to unravel the complex signaling and regulatory networks that allow plants to fine-tune their VOC emissions in response to developmental and environmental changes. usda.gov

Interactive Data Table: Factors Influencing Volatile Compound Production

The following table summarizes the influence of various factors on the production of volatile organic compounds in plants, as detailed in the text.

| Factor Category | Specific Factor | Observed Effect on VOC Production | Referenced Pathway/Mechanism |

| Genetic | Gene Expression | Regulation of key biosynthetic enzymes | Transcription Factors, Hormonal Signaling |

| Genetic | Epigenetics | Modification of gene expression via methylation/histone changes | Circadian Clock Regulation |

| Environmental | Abiotic Stress (light, temp) | Stimulation of VOC biosynthesis and emission | Stress Response Pathways |

| Environmental | Biotic Stress (pathogens) | Activation of defense-related volatile production | Lipoxygenase (LOX) Pathway |

| Post-Harvest | Storage (e.g., ultra-low O2) | Suppression of volatile synthesis | Inhibition of LOX Pathway |

| Post-Harvest | Storage (cold air recovery) | Regeneration of volatile production capacity | Recovery of LOX Activity |

| Hormonal | Ethylene & Auxin | Direct regulation of metabolic pathways, altering aroma profiles | Hormonal Crosstalk |

| Developmental | Fruit Ripening | Increased production and accumulation of VOCs | Precursor Availability (Fatty Acids, Amino Acids) |

Chromatographic Techniques Coupled with Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds like this compound. This powerful combination allows for the separation of complex mixtures and the subsequent identification of individual components based on their mass-to-charge ratio.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for Volatile Profiling

The selection of the fiber coating is critical and depends on the polarity and volatility of the target analytes. The data obtained from GC-MS analysis includes retention times and mass spectra, which are compared to libraries of known compounds for identification. The National Institute of Standards and Technology (NIST) provides a comprehensive mass spectral library that is a valuable resource for this purpose. nist.gov

GC-MS Data for this compound:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 35852-42-7 | nist.govnist.gov |

| Molecular Formula | C12H24O2 | nist.govnist.govnih.gov |

| Molecular Weight | 200.32 g/mol | nih.gov |

| Kovats Retention Index (non-polar column) | 1315 | nist.govnih.gov |

Gas Chromatography-Olfactometry (GC-O) and Flame Ionization Detection (GC-O/FID) for Odor-Active Compound Identification

While GC-MS identifies the chemical composition of a sample, Gas Chromatography-Olfactometry (GC-O) is employed to determine the sensory relevance of the individual volatile compounds. In a GC-O system, the effluent from the gas chromatograph is split, with one portion directed to a detector (like a Flame Ionization Detector or FID) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds. This allows for the identification of odor-active compounds, even those present at concentrations too low for detection by MS but still sensorially significant.

Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS) for Complex Mixture Analysis

For exceptionally complex mixtures containing numerous volatile compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. mdpi.comacs.org In GC×GC, two columns with different stationary phases are coupled in series via a modulator. acs.org The modulator traps, focuses, and re-injects small fractions of the effluent from the first column onto the second, shorter column for a rapid secondary separation. acs.org This results in a two-dimensional chromatogram with significantly increased peak capacity and resolution. mdpi.comnih.gov

When coupled with a time-of-flight mass spectrometer (TOF-MS), which provides fast acquisition speeds and high sensitivity, GC×GC-TOF-MS is a powerful tool for the detailed analysis of complex volatile profiles. nih.govresearchgate.net This technique has been successfully applied to the analysis of volatile and bioactive substances in various berries and other complex matrices, allowing for the separation and identification of a vast number of compounds, including esters. nih.govresearchgate.netresearchgate.net The use of a (semi)polar column in the first dimension and a nonpolar column in the second dimension is a common setup. acs.org

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of chemical compounds, including this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chemical Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. youtube.combbhegdecollege.com Both ¹H and ¹³C NMR are used to determine the structure of organic compounds. youtube.comnih.gov

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For an ester like this compound, the protons on the carbon adjacent to the ester oxygen (the alcohol side) are typically shifted downfield to around 3.7-4.1 ppm, while protons on the carbon adjacent to the carbonyl group (the acid side) appear at approximately 2.0-2.2 ppm. orgchemboulder.com

¹³C NMR: Provides information about the number of different types of carbon atoms in a molecule. The carbonyl carbon of an ester typically appears in the range of 160-180 ppm.

By analyzing the chemical shifts, integration values, and coupling patterns in the NMR spectra, the complete structure of this compound can be confirmed. nih.gov For complex ester structures, subsequent functionalization prior to NMR analysis can be a useful strategy. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com For an ester like this compound, the IR spectrum will show characteristic absorption bands. spectroscopyonline.comlibretexts.org

A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group is typically observed in the region of 1735-1750 cm⁻¹ for aliphatic esters. orgchemboulder.comorgchemboulder.comyoutube.com In addition, one or more strong bands corresponding to the C-O stretching vibrations will be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹. orgchemboulder.comspectroscopyonline.comorgchemboulder.comuobabylon.edu.iq The presence of these characteristic peaks provides strong evidence for the ester functional group. spectroscopyonline.com

Characteristic IR Absorption Frequencies for Esters:

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C=O Stretch (aliphatic) | 1750-1735 |

| C-O Stretch | 1300-1000 |

Electron Ionization Mass Spectrometry (EI-MS) in Compound Identification

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural elucidation of volatile compounds like this compound. In EI-MS, the analyte molecule, once introduced into the mass spectrometer, is bombarded with a high-energy electron beam (typically 70 eV). This process imparts significant energy to the molecule, causing it to ionize by losing an electron, forming a molecular ion (M⁺•). Due to the high energy involved, this molecular ion is often unstable and undergoes predictable fragmentation, breaking apart into smaller, more stable charged fragments and neutral radicals. The resulting pattern of fragments, known as the mass spectrum, serves as a molecular "fingerprint" that is characteristic of the compound's structure.

For this compound (C₁₂H₂₄O₂, Molecular Weight: 200.32 g/mol ), the mass spectrum is defined by specific fragmentation pathways common to long-chain esters. nist.govnist.gov The identification of the compound relies on matching this fragmentation pattern against established spectral libraries, such as those from the National Institute of Standards and Technology (NIST).

Key fragmentation processes for esters include:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene.

Table 1: Predicted Key Mass Fragments for this compound in EI-MS This table is generated based on common fragmentation patterns for esters and the specific structure of this compound.

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Origin of Fragment |

|---|---|---|

| 200 | [C₁₂H₂₄O₂]⁺• | Molecular Ion (M⁺•) |

| 115 | [CH₃CH(CH₃)CH₂CH₂C(O)O]⁺ | Loss of the 4-methylpentyl radical (•C₆H₁₃) |

| 101 | [CH₃CH(CH₃)CH₂CH₂CO]⁺ | Acylium ion, resulting from the loss of the 4-methylpentyloxy radical (•OC₆H₁₃) |

| 85 | [C₆H₁₃]⁺ | 4-methylpentyl carbocation |

| 57 | [C₄H₉]⁺ | Butyl fragment, likely from cleavage of the isobutyl group from the acid moiety |

Retention Index-Based Identification (e.g., Kovats Retention Index)

The Kovats Retention Index (RI) is a standardized method used in gas chromatography (GC) to convert retention times into system-independent constants. This approach helps in comparing results obtained from different instruments and under varying conditions. The RI value of an analyte is determined by relating its retention time to the retention times of n-alkanes (straight-chain hydrocarbons) that elute before and after it. This normalization minimizes variations caused by factors such as column length, film thickness, carrier gas flow rate, and temperature programming.

For this compound, a specific Kovats Retention Index has been reported in the NIST database. On a non-polar HP-5MS capillary column, it exhibits an RI of 1315 . nist.gov This value is determined under a specified temperature program (60°C for 1 min, then ramped at 5°C/min to 210°C, followed by a ramp of 10°C/min to 280°C, held for 15 min). nist.gov

The RI is highly sensitive to the molecular structure of the compound. Variations in the alkyl chain length of either the alcohol or the acid portion of an ester lead to predictable changes in the retention index. Comparing the RI of this compound with other related esters illustrates this principle clearly.

Table 2: Comparison of Kovats Retention Indices for this compound and Related Esters on Non-Polar Columns This interactive table allows for sorting and filtering of data to compare the retention indices of different but related chemical compounds.

| Compound Name | Molecular Formula | Reported Kovats Index (Non-Polar) | Source |

|---|---|---|---|

| Methyl 4-methylpentanoate | C₇H₁₄O₂ | 1085 | pherobase.com |

| Isopropyl 4-methylpentanoate | C₉H₁₈O₂ | 979 | pherobase.com |

| Pentyl 4-methylpentanoate | C₁₁H₂₂O₂ | 1249 | nih.gov |

| This compound | C₁₂H₂₄O₂ | 1315 | nist.gov |

Multivariate Statistical Analysis and Chemometric Approaches in Metabolomics and Volatilomics

In the fields of metabolomics and volatilomics, which involve the comprehensive analysis of all small molecules (metabolites) or volatile organic compounds (VOCs) in a biological system, researchers are often faced with large, complex datasets. A single sample can contain hundreds of compounds, each with a corresponding concentration. Multivariate statistical analysis and chemometric approaches are essential for interpreting this data, identifying patterns, and extracting meaningful biological information. mdpi.comnih.gov

Techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are widely used for exploratory data analysis and pattern recognition. researchgate.net

Principal Component Analysis (PCA): A dimensionality-reduction technique that transforms the large number of correlated variables (e.g., concentrations of different VOCs) into a smaller set of uncorrelated variables called principal components. This allows for the visualization of similarities and differences between samples in a 2D or 3D score plot.

Hierarchical Cluster Analysis (HCA): An unsupervised method that groups samples based on the similarity of their volatile profiles, often visualized as a dendrogram.

While specific studies applying these methods directly to this compound are not prominently documented, this compound is a constituent of the complex volatile profiles found in various natural products, such as fruits and other agricultural goods. researchgate.net In such contexts, its concentration, along with those of other esters like 4-methylpentyl 3-methylbutanoate and 4-methylpentyl 2-methylbutanoate, would be one of many variables in a larger dataset. researchgate.net

Chemometric analysis of such a dataset could be used to:

Differentiate between plant varieties or cultivars.

Monitor changes during ripening or fermentation. researchgate.net

Trace the geographical origin of a product. mdpi.com

Detect adulteration or assess quality.

The table below provides a simplified, hypothetical example of how data containing this compound would be structured for multivariate analysis.

Table 3: Illustrative Data Structure for Chemometric Analysis of Volatile Compounds This table shows a hypothetical dataset where the concentration of this compound and other VOCs could be used to differentiate between two sample groups (e.g., different fruit cultivars).

| Sample ID | Sample Group | Hexyl Acetate (Peak Area) | Limonene (Peak Area) | This compound (Peak Area) | ... (Other VOCs) |

|---|---|---|---|---|---|

| Sample_01 | Cultivar A | 150,234 | 89,456 | 45,112 | ... |

| Sample_02 | Cultivar A | 165,432 | 91,234 | 47,890 | ... |

| Sample_03 | Cultivar B | 98,765 | 123,456 | 78,901 | ... |

| Sample_04 | Cultivar B | 101,234 | 125,678 | 81,234 | ... |

By applying PCA to such a dataset, researchers could visualize if the samples from 'Cultivar A' and 'Cultivar B' form distinct clusters, and through further analysis, determine if this compound is a key compound contributing to this separation.

Compound Index

Contribution to Aroma and Flavor Profiles

This compound is recognized for its contribution to the fruity and sweet notes in flavor compositions. As a flavoring agent, it is utilized across a range of food and beverage categories to impart specific aromatic characteristics.

The sensory profile of this compound is characterized by a number of descriptors, primarily centered around fruity and sweet notes. The compound is described as having a "fruity type odor" thegoodscentscompany.com. A more detailed organoleptic profile includes descriptors such as creamy, tropical, fruity, and sweet.

| Sensory Descriptor | Source |

| Fruity | thegoodscentscompany.com |

| Creamy | - |

| Tropical | - |

| Sweet | - |

Data for "Creamy", "Tropical", and "Sweet" are noted in the context of organoleptic properties provided by a commercial supplier.

The impact and intensity of this compound's odor in food systems can be understood through its recommended usage levels in various product categories. These levels, provided by the Flavor and Extract Manufacturers Association (FEMA), indicate the concentrations at which the compound is typically used to achieve a desired flavor profile.

| Food Category | Average Usual Usage (ppm) | Average Maximum Usage (ppm) |

| Baked Goods | 4.0 | 30.0 |

| Beverages (non-alcoholic) | 4.0 | 30.0 |

| Processed Fruits | 4.0 | 30.0 |

| Seasonings / Flavors | 4.0 | 30.0 |

| Snack Foods | 4.0 | 30.0 |

| Soft Candy | 4.0 | 30.0 |

| Sweet Sauces | 4.0 | 30.0 |

| Source: The Good Scents Company. thegoodscentscompany.com |

Molecular Mechanisms Underpinning Aroma Perception

The specific molecular mechanisms that govern the perception of this compound's aroma are not extensively detailed in the available scientific literature. The perception of any aroma is a complex process that begins with the binding of a volatile compound to specific olfactory receptors in the nasal cavity. This interaction initiates a signal transduction cascade that results in the perception of a particular smell in the brain. While the general principles of olfaction are understood, the identification of the specific olfactory receptors that respond to this compound has not been reported in the searched literature. Research into the relationship between the chemical structure of esters and their interaction with olfactory receptors is ongoing, but specific data for this compound is not available.

Interplay with Other Volatile Organic Compounds (VOCs) in Flavor Complexes

The nature of these interactions can be synergistic, where the perceived intensity of the mixture is greater than the sum of its parts, or antagonistic, where one compound may suppress the perception of another. For instance, in complex food systems, the fruity notes of this compound could be enhanced or modulated by the presence of other volatile compounds. However, specific studies detailing the synergistic or antagonistic interactions of this compound with other named VOCs in particular food matrices were not identified in the searched literature. The compound has been identified as one of many volatile metabolites in Streptomyces bacteria, indicating its co-existence with a wide array of other volatile compounds in a natural system chegg.comchegg.com. The precise nature of its interplay within these complex mixtures remains an area for further research.

Applications in Academic Research and Biotechnological Prospects

Utilization as Chemical Markers in Plant Breeding Programs for Quality Improvement

In the realm of modern agriculture, the development of new crop varieties with superior sensory qualities is a primary objective for plant breeders. Volatile organic compounds (VOCs), which are key determinants of fruit and vegetable aroma, are increasingly being used as chemical markers to facilitate this process. The presence and concentration of specific esters, such as 4-Methylpentyl 4-methylpentanoate (B1230305), can be indicative of desirable flavor profiles.

Research in apple breeding programs has highlighted the importance of esters in defining the characteristic "fruity" aroma. mdpi.com Studies have focused on identifying quantitative trait loci (QTIs), which are regions of DNA associated with a particular phenotypic trait, for the production of various volatile compounds, including esters. nih.gov By identifying the genetic markers linked to the biosynthesis of these compounds, breeders can more efficiently select for parent plants that are likely to produce offspring with enhanced aroma profiles. mdpi.com This marker-assisted selection (MAS) accelerates the breeding process compared to traditional methods that rely solely on sensory evaluation.

The development of molecular markers for key enzymes in the ester biosynthesis pathway, such as alcohol acyltransferases (AAT), is a significant advancement in this area. usda.gov Differential expression of AAT genes has been shown to be a major factor in the variation of ester production among different apple cultivars. usda.gov This knowledge allows for the targeted selection of genotypes with a higher potential for producing a rich and complex array of esters, ultimately leading to new varieties with improved flavor.

Research on Genotypic and Environmental Factors Influencing Volatile Profiles in Crops

The production of volatile compounds in crops is a complex trait influenced by both the genetic makeup of the plant (genotype) and the environmental conditions in which it is grown. mdpi.comresearchgate.net Research has demonstrated that the volatile profile, including the presence of 4-Methylpentyl 4-methylpentanoate, can vary significantly among different cultivars of the same species and even within the same cultivar grown in different locations or under different agricultural practices. mdpi.comnih.gov

Genotypic Influence:

Different plant varieties possess distinct genetic blueprints that dictate their metabolic pathways, including those responsible for producing aroma compounds. For instance, studies on apple cultivars have shown a wide range of volatile compositions, with some varieties being naturally high in certain esters while others are not. mdpi.comnih.gov This genetic diversity is the foundation for breeding programs aimed at enhancing flavor. The identification of genes controlling the synthesis of specific esters allows for a more targeted approach to breeding for improved aroma. nih.govresearchgate.net

Environmental Influence:

Environmental factors play a crucial role in modulating the expression of the genetic potential for aroma production. mdpi.com These factors include:

Climate: Temperature, sunlight, and rainfall can all impact the enzymatic activity and precursor availability for volatile synthesis. mdpi.comnih.gov

Cultivation Practices: Irrigation, fertilization, and even the application of bagging to fruits can alter the final aroma profile. mdpi.com

Harvest and Post-Harvest Conditions: The timing of harvest and the conditions during storage, such as temperature and atmospheric composition, can significantly affect the evolution of volatile compounds. mdpi.comoup.com

The interaction between genotype and environment (GxE) is a key area of research. researchgate.netwur.nl A particular genotype may produce a desirable aroma profile in one environment but not in another. wur.nlnih.gov Understanding these interactions is essential for developing robust cultivars that can consistently produce high-quality fruit across a range of growing conditions. wur.nl

| Factor | Influence on Volatile Profile | Relevant Crops Studied |

|---|---|---|

| Genotype | Determines the genetic potential for producing specific volatile compounds. mdpi.comnih.gov | Apple mdpi.comnih.gov, Melon nih.gov, Strawberry nih.gov |

| Environment | Modulates the expression of genetic potential through factors like climate and cultivation practices. mdpi.commdpi.com | Apple mdpi.commdpi.com, Strawberry nih.gov, Eggplant researchgate.net |

| Genotype x Environment (GxE) Interaction | The performance of a genotype can vary across different environments. researchgate.netwur.nl | Wheat wur.nl, Barley wur.nl, Drosophila nih.gov |

Advanced Flavor Characterization and Development in Food Science Research

One of the most powerful techniques in this field is Gas Chromatography-Mass Spectrometry (GC-MS) . This method separates the volatile compounds in a sample and then identifies them based on their mass-to-charge ratio. nih.govnih.gov GC-MS is instrumental in determining the complete volatile composition of a food item. nih.gov

To understand the sensory relevance of the identified compounds, Gas Chromatography-Olfactometry (GC-O) is often used in conjunction with GC-MS. nih.gov In GC-O, a trained sensory panel sniffs the effluent from the gas chromatograph and provides a description and intensity rating for each odor-active compound. nih.gov This allows researchers to distinguish which of the many volatile compounds present are actually contributing to the aroma of the food. nih.gov

These advanced techniques provide a comprehensive understanding of flavor, which is invaluable for:

Product Development: Creating new food products with specific and desirable flavor profiles.

Quality Control: Ensuring the consistency of flavor in existing products.

Authenticity Testing: Detecting adulteration or confirming the origin of food products.

Investigation of Biosynthesis Pathway Engineering for Flavor Enhancement

Metabolic engineering offers a promising avenue for enhancing the flavor of foods and for the sustainable production of valuable flavor compounds. nih.govnih.govlbl.gov This field involves the targeted modification of an organism's metabolic pathways to increase the production of desired substances, such as this compound. mdpi.com

The biosynthesis of esters in plants involves a series of enzymatic reactions, with alcohol acyltransferases (AATs) playing a key role in the final step. usda.govresearchgate.net By overexpressing the genes encoding for these enzymes, it is possible to increase the production of a wide range of esters. researchgate.net

Much of the research in this area has focused on microbial systems, such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govlbl.gov These microorganisms can be genetically engineered to produce specific flavor compounds. For example, researchers have successfully engineered S. cerevisiae to produce higher levels of fatty acid ethyl esters (FAEEs), which contribute to the fruity aromas in fermented beverages. researchgate.net The strategies employed in these studies, such as increasing the availability of precursor molecules and overexpressing key enzymes, could be adapted for the production of this compound. mdpi.comresearchgate.netnih.gov

The application of these biotechnological tools extends to plants as well. frontiersin.orgfrontiersin.org Genetic engineering techniques can be used to modify the flavor profiles of fruits and vegetables directly. frontiersin.org This could involve enhancing the production of naturally occurring desirable compounds or even introducing the capacity to produce novel flavor molecules. nih.gov

| Organism | Engineering Strategy | Target Compound Class | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Metabolic engineering and medium optimization | Fatty Acid Ethyl Esters | researchgate.net |

| Escherichia coli | Engineering of isoprenoid metabolism | Terpenoids | nih.govlbl.gov |

| Apple | Overexpression of AAT genes | Esters | researchgate.netresearchgate.net |

| Spine Grape Wine | Amino acid supplementation | Fruity Esters | mdpi.com |

Academic Research on the Compound's Classification as a Flavoring Agent

The classification of a substance as a flavoring agent is a rigorous process based on scientific evidence of its safety for consumption. This compound has been evaluated by international expert bodies and is recognized as a safe flavoring substance.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and assigned it JECFA number 2280 . nih.govfemaflavor.org JECFA is an international scientific expert committee that is administered jointly by the Food and Agriculture Organization of the United Nations (FAO) and the World Health Organization (WHO). Its evaluations are based on a comprehensive review of all available toxicological and metabolic data. inchem.orgfao.org JECFA has evaluated numerous groups of related flavoring agents, including aliphatic branched-chain saturated and unsaturated alcohols, aldehydes, acids, and related esters, under which this compound falls. inchem.orginchem.org

In the United States, the Flavor and Extract Manufacturers Association (FEMA) has designated this compound as FEMA number 4749 . nih.govthegoodscentscompany.com FEMA's Expert Panel has determined that this substance is Generally Recognized as Safe (GRAS) for its intended use as a flavoring ingredient. thegoodscentscompany.comfemaflavor.org This GRAS status is based on a thorough review of scientific information and a history of safe use in food. femaflavor.orgfemaflavor.org

The European Food Safety Authority (EFSA) also evaluates flavoring substances and has considered groups of compounds structurally related to this compound, such as aliphatic secondary alcohols, ketones, and related esters. fao.org The general scientific consensus is that simple aliphatic esters like this compound are hydrolyzed in the body to their corresponding alcohol (4-methylpentanol) and carboxylic acid (4-methylpentanoic acid), which are then metabolized through well-understood pathways. europa.eu

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 4-Methylpentyl 4-Methylpentanoate (B1230305)

4-Methylpentyl 4-methylpentanoate, also known as isohexyl isocaproate, is a volatile organic compound (VOC) with the chemical formula C12H24O2. nist.govnist.gov Its molecular weight is approximately 200.32 g/mol . nih.gov The compound is characterized as a clear to pale yellow liquid and is noted for its fruity, waxy, soapy, and herbal odor profile. nih.govthegoodscentscompany.com It is insoluble in water but soluble in ethanol. nih.gov

This ester is recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.gov It has been identified in nature, specifically in Capsicum pubescens (a type of chili pepper). thegoodscentscompany.com

The laboratory synthesis of related esters, such as methyl 4-methylpentanoate, often involves the esterification of 4-methylpentanoic acid with the corresponding alcohol in the presence of an acid catalyst. smolecule.com While specific synthesis details for this compound are not extensively documented in the provided results, the general principles of esterification would apply.

The analysis of this compound and other VOCs heavily relies on gas chromatography-mass spectrometry (GC-MS). frontiersin.orgtechnologynetworks.com This technique is considered the gold standard for separating and identifying volatile compounds in various matrices. technologynetworks.com The NIST Chemistry WebBook provides gas chromatography data for this specific compound, including its retention index on a non-polar column. nist.gov

Identification of Knowledge Gaps and Emerging Research Avenues

While the basic chemical properties and some occurrences of this compound are known, several knowledge gaps exist, paving the way for future research.

A significant gap lies in the comprehensive understanding of its biosynthesis in plants . While it has been identified in Capsicum pubescens, the specific enzymatic reactions and genetic pathways leading to its formation are not well-elucidated. thegoodscentscompany.com Research could focus on identifying the genes and enzymes responsible for the esterification of 4-methylpentanoic acid with 4-methylpentanol in this and other plant species.

The full extent of its natural occurrence is another area requiring further investigation. Its presence in other fruits, vegetables, and fermented foods is largely unknown. A broader screening of natural products could reveal new sources of this compound.

The sensory properties of this compound warrant more detailed investigation. While a general fruity and waxy odor is described, a more in-depth sensory panel analysis could define its flavor profile more precisely, including its taste characteristics and potential synergies with other flavor compounds. thegoodscentscompany.com Furthermore, its odor and taste detection thresholds in different food matrices have not been established.

The potential biological activities of this compound are largely unexplored. Research into its possible roles as an insect attractant or repellent, a signaling molecule in plant-insect interactions, or its antimicrobial properties could open up new applications in agriculture and food preservation. Studies on related compounds like methyl 4-methylpentanoate have suggested potential antimicrobial and anti-inflammatory effects, indicating that similar research on this compound could be fruitful. smolecule.com

Q & A

Basic: What are the standard methods for synthesizing 4-methylpentyl 4-methylpentanoate, and how can purity be optimized?

Answer:

The synthesis typically involves esterification between 4-methylpentanoic acid and 4-methylpentanol, catalyzed by sulfuric acid or a solid acid catalyst (e.g., Amberlyst-15). Key steps include:

- Reflux conditions : Maintain temperatures between 100–120°C for 6–8 hours to achieve equilibrium .

- Purity optimization : Use fractional distillation under reduced pressure (e.g., 20–30 mmHg) to isolate the ester, followed by characterization via GC-MS or NMR to confirm >98% purity. Acid-catalyzed reactions may require neutralization with sodium bicarbonate to remove residual acid .

Basic: How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Answer:

- NMR :

- ¹H NMR : Look for signals at δ 0.90–0.95 ppm (doublet, –CH(CH₃)₂ groups) and δ 4.05–4.15 ppm (triplet, –OCH₂–). The ester carbonyl (C=O) is typically absent in ¹H NMR but visible in ¹³C NMR at ~170–175 ppm .

- ¹³C NMR : Peaks at 22–25 ppm (branch methyl groups) and 34–38 ppm (quaternary carbons) confirm the branched structure .

- IR Spectroscopy : A strong C=O stretch at ~1740 cm⁻¹ and C–O ester vibration at 1200–1250 cm⁻¹ .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in hydrolysis studies?

Answer:

- Density Functional Theory (DFT) : Calculate activation energies for acid- or base-catalyzed hydrolysis pathways. Use B3LYP/6-31G(d) to model transition states and identify nucleophilic attack sites on the ester carbonyl .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. ethanol) on reaction kinetics. Compare with experimental Arrhenius plots to validate computational models .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

- Methodological calibration : Standardize solvent purity (e.g., HPLC-grade solvents) and temperature control (±0.1°C) during solubility measurements.

- Data reconciliation : Use Hansen Solubility Parameters (HSPs) to correlate discrepancies with solvent polarity indices. For example, conflicting data in polar vs. non-polar solvents may arise from incomplete mixing or impurities .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis or high-volume handling due to potential vapor irritation .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What analytical challenges arise in quantifying trace degradation products of this compound in environmental samples?

Answer:

- Chromatographic interference : Optimize HPLC or GC columns (e.g., DB-5MS) to separate degradation products like 4-methylpentanol and 4-methylpentanoic acid. Use tandem MS (MS/MS) for low-abundance species .

- Matrix effects : Employ standard addition methods to account for soil or water matrix interactions that suppress ionization efficiency .

Basic: What are the key thermodynamic properties (e.g., boiling point, vapor pressure) of this compound, and how are they determined experimentally?

Answer:

- Boiling point : 220–225°C (lit.), measured via differential scanning calorimetry (DSC) or distillation .

- Vapor pressure : Use static or dynamic methods (e.g., Antoine equation fit) with a pressure gauge at 25°C (~0.1 mmHg) .

Advanced: How does the branched alkyl chain influence the ester’s stability under oxidative conditions compared to linear analogs?

Answer:

- Steric hindrance : The branched structure (e.g., –CH(CH₃)₂ groups) reduces accessibility to oxidizing agents like ozone or hydroxyl radicals.

- Accelerated testing : Perform thermogravimetric analysis (TGA) under O₂ atmosphere to compare decomposition temperatures with linear esters (e.g., pentyl pentanoate) .

Advanced: What strategies can mitigate batch-to-batch variability in enzymatic synthesis of this compound?

Answer:

- Enzyme immobilization : Use lipase B from Candida antarctica (CAL-B) on mesoporous silica to enhance reusability and reaction consistency .

- Process control : Monitor water activity (aₛ) via Karl Fischer titration to maintain optimal hydration for enzyme activity (~0.3–0.5 aₛ) .

Basic: What databases or resources provide authoritative spectral and physicochemical data for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.